molecular formula C13H13NO2 B195555 2-(7-Methoxynaphthalen-1-yl)acetamide CAS No. 138113-07-2

2-(7-Methoxynaphthalen-1-yl)acetamide

Cat. No. B195555
M. Wt: 215.25 g/mol
InChI Key: LGYBVRIYYBHYCX-UHFFFAOYSA-N
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Description

“2-(7-Methoxynaphthalen-1-yl)acetamide” is a chemical compound with the CAS Number: 138113-07-2 . It has a molecular weight of 215.25 and is a white to yellow solid . It can be used for the synthesis of the analogs of Melatonin, containing naphthalene moiety instead of indole nucleus, having high affinity for the melatonin receptor .


Synthesis Analysis

The key intermediate of synthetic Agomelatine is (7-methoxyl group-1-naphthyl) acetonitrile . Nineteen analogues of Agomelatine were readily synthesized through structural modification of the acetamide side-chain starting from the key common intermediate 2-(7-methoxynaphthalen-1-yl) ethanamine .


Molecular Structure Analysis

The molecular formula of “2-(7-Methoxynaphthalen-1-yl)acetamide” is C13H13NO2 . The InChI code is 1S/C13H13NO2/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h2-6,8H,7H2,1H3,(H2,14,15) .


Chemical Reactions Analysis

The synthesis of “2-(7-Methoxynaphthalen-1-yl)acetamide” involves several chemical reactions. For instance, 300kg is dissolved in the 400kg toluene solution, this drips of solution is added in the reaction solution that obtains in the step (1) 25 ℃ of temperature of reaction, stirring reaction 2.0h .


Physical And Chemical Properties Analysis

“2-(7-Methoxynaphthalen-1-yl)acetamide” is a white to yellow solid . It has a molecular weight of 215.25 g/mol . The storage temperature is 2-8 C .

Scientific Research Applications

Synthesis and Antidepressant Applications

  • Antidepressant-like Agents : A study focused on the synthesis of Agomelatine analogues starting from 2-(7-methoxynaphthalen-1-yl) ethanamine, a key intermediate derived from 2-(7-methoxynaphthalen-1-yl) acetonitrile. Certain analogues showed promising antidepressant-like activity in vitro and in vivo, with compound 4a demonstrating significant antidepressant-like effects and low toxicity, indicating its potential as a 'me-better' drug candidate of Agomelatine (Chang et al., 2014).

Chemical Synthesis and Catalysis

  • Shape-Selective Zeolite for Acylation : Research on the acylation of 2-methoxynaphthalene with acetic anhydride using a tridirectional 12-member ring pore zeolite ITQ-7 showed better selectivity for certain acetylated products, demonstrating its utility in selective chemical synthesis (Botella et al., 2001).

Analytical Chemistry Applications

  • Fluorogenic Labeling for HPLC : The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid was used as a fluorogenic labeling agent for high-performance liquid chromatography (HPLC) of biologically important thiols, showcasing its application in analytical chemistry (Gatti et al., 1990).

Medicinal Chemistry

  • Melatoninergic Ligands : A study on the synthesis and binding properties of Agomelatine dimers, linked through methoxy substituents by a polymethylene side chain, found some compounds to be MT1-selective ligands. This research contributes to the development of selective therapeutic agents in medicinal chemistry (Descamps-François et al., 2003).

Catalytic Applications

  • O-methylation of 2-naphthol : A study examined the catalytic methylation of 2-naphthol using dimethyl carbonate, with 2-methoxynaphthalene being an important intermediate. This highlights its role in the synthesis of naproxen, a widely used drug (Yadav & Salunke, 2013).

Safety And Hazards

The safety information for “2-(7-Methoxynaphthalen-1-yl)acetamide” includes the following hazard statements: H302 . Precautionary statements include P280;P305+P351+P338 .

properties

IUPAC Name

2-(7-methoxynaphthalen-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h2-6,8H,7H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYBVRIYYBHYCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2CC(=O)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569084
Record name 2-(7-Methoxynaphthalen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Methoxynaphthalen-1-yl)acetamide

CAS RN

138113-07-2
Record name 2-(7-Methoxynaphthalen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The (7-methoxynaphth-1-yl)acetyl chloride obtained above is dissolved in 200 cm3 of anhydrous ether. After cooling the solution with the aid of an ice-salt bath, 200 cm3 of an aqueous concentrated ammonia solution are added, with stirring. The mixture is stirred for 30 minutes, and the resulting precipitate is suction filtered. The product is recrystallised in ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Kandagatla, VVNKV Prasada, GM Reddy, SC Rao… - Tetrahedron …, 2012 - Elsevier
A facile synthesis of melatonergic antidepressant agomelatine - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books RegisterSign in View PDF Download …
Number of citations: 13 www.sciencedirect.com
K Plachká, F Švec, L Nováková - Analytica Chimica Acta, 2018 - Elsevier
In this study, 63 compounds measured as 10 individual mixtures containing in each case an active pharmaceutical ingredient and its relevant impurities, and additional set of 7 basic …
Number of citations: 17 www.sciencedirect.com

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